molecular formula C11H13NO2 B6277861 rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, cis CAS No. 905821-93-4

rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, cis

Cat. No.: B6277861
CAS No.: 905821-93-4
M. Wt: 191.2
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Description

rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, cis: is a chiral compound with significant interest in the field of organic chemistry. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. The compound’s structure includes a tetrahydroquinoline ring system, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, cis can be achieved through various methods. One common approach involves the diastereoselective synthesis, which ensures the formation of the desired stereoisomer. This can be done using a chelation-controlled transition state during a ring closure reaction . The reaction typically involves starting materials such as commercially available precursors and employs reagents like zinc and magnesium enolates to achieve high diastereoselectivity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient protocols and optimization of reaction conditions are crucial to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions: rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, cis undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Esters or amides of the original compound.

Scientific Research Applications

rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, cis has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, cis involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may bind to active sites or allosteric sites on enzymes, altering their activity. The pathways involved can include signal transduction, metabolic pathways, and gene expression regulation .

Comparison with Similar Compounds

  • rac-(2R,4S)-2-(trifluoromethyl)piperidin-4-amine, cis
  • cis-(2S,4S)-4-hydroxyproline
  • cis-(2R,4R)-4-hydroxyproline

Comparison: rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, cis is unique due to its tetrahydroquinoline ring system, which is less common compared to the piperidine or proline derivatives. This structural difference imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

905821-93-4

Molecular Formula

C11H13NO2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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